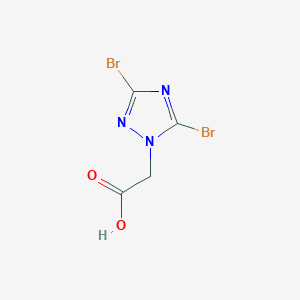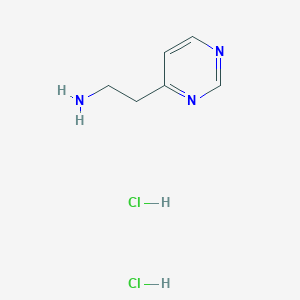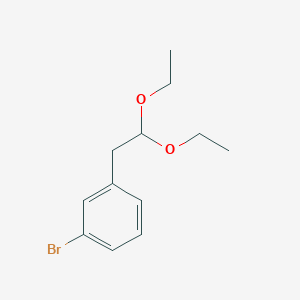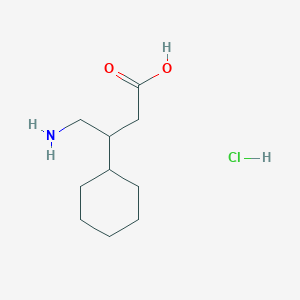
4-Amino-3-cyclohexylbutanoic acid hydrochloride
Descripción general
Descripción
4-Amino-3-cyclohexylbutanoic acid hydrochloride is a chemical compound with the CAS Number: 78269-74-6 . It has a molecular weight of 221.73 and its molecular formula is C10H20ClNO2. It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Amino-3-cyclohexylbutanoic acid hydrochloride is 1S/C10H19NO2.ClH/c11-7-9 (6-10 (12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2, (H,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-Amino-3-cyclohexylbutanoic acid hydrochloride is a powder with a molecular weight of 221.73 and a molecular formula of C10H20ClNO2.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-Amino-3-cyclohexylbutanoic acid hydrochloride, a derivative of γ-aminobutyric acid, is involved in the synthesis of various pharmacologically active substances. The compound's synthesis often involves acid hydrolysis of oxopyrrolidinecarboxylic acids, providing a straightforward method for preparing targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Tetrazole-Containing Derivatives
The reactivity of 4-amino-3-cyclohexylbutanoic acid hydrochloride's amino and carboxy terminal groups is utilized to prepare tetrazole-containing derivatives. This process involves replacing the terminal amino group with a tetrazol-1-yl fragment (Putis et al., 2008).
Enzyme Interaction Studies
Studies have examined substituted 4-aminobutanoic acids as potential substrates for the enzyme gamma-aminobutyric acid aminotransferase, which is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (Silverman & Levy, 1981).
Synthesis of Amino Acid Derivatives
4-Amino-3-cyclohexylbutanoic acid hydrochloride is also involved in the synthesis of various amino acid derivatives, some of which have shown pharmacological activity or potential as enzyme substrates. This includes the synthesis of compounds such as 4-hydroxybenzyl-substituted amino acids (Guo et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-amino-3-cyclohexylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDGNVOUFQPTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-cyclohexylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




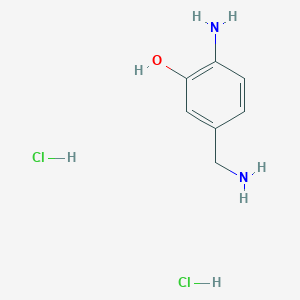
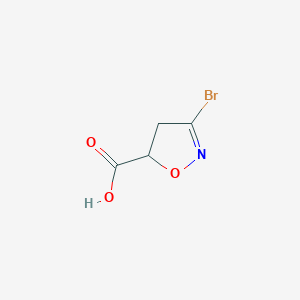

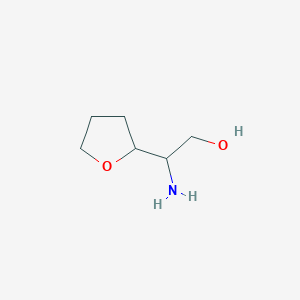
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

